Cefotaxime vs. Ceftriaxone: Superior Activity Against Penicillin-Resistant Streptococcus pneumoniae in Serum
In the presence of human serum proteins, cefotaxime demonstrates a significant advantage over ceftriaxone in maintaining antimicrobial activity against penicillin-resistant Streptococcus pneumoniae. While both drugs exhibit similar activity against penicillin-susceptible strains (ceftriaxone MIC90 0.03 μg/mL; cefotaxime MIC90 slightly higher), the addition of 25% pooled human serum proteins significantly decreases ceftriaxone's potency by four-fold or more, altering the rank order of potency against nonpenicillin-susceptible pneumococci. Consequently, the proportion of resistant isolates (MIC ≥ 2 μg/mL) was 41% for cefotaxime compared to 71% for ceftriaxone under these conditions [1].
| Evidence Dimension | Proportion of penicillin-resistant Streptococcus pneumoniae isolates with MIC ≥ 2 μg/mL in the presence of 25% human serum proteins |
|---|---|
| Target Compound Data | 41% resistant |
| Comparator Or Baseline | Ceftriaxone: 71% resistant |
| Quantified Difference | 30 percentage points lower resistance rate for cefotaxime |
| Conditions | In vitro MIC testing with 25% pooled human serum proteins; 152 clinical isolates of Streptococcus pneumoniae from diverse US geographic areas with varying penicillin resistance levels |
Why This Matters
This differential in protein binding-mediated activity preservation is critical for selecting an empiric therapy for severe pneumococcal infections, particularly in settings where penicillin resistance is prevalent, as cefotaxime's lower protein binding ensures a higher free, active drug fraction at the site of infection.
- [1] Johnson DM, Jones RN, Erwin ME. Comparative activity of twelve beta-lactam drugs tested against penicillin-resistant Streptococcus pneumoniae from five medical centers: effects of serum protein and capsular material on potency and spectrum as measured by reference tests. Diagn Microbiol Infect Dis. 1996;25(3):137-41. doi: 10.1016/s0732-8893(96)00126-5. View Source
